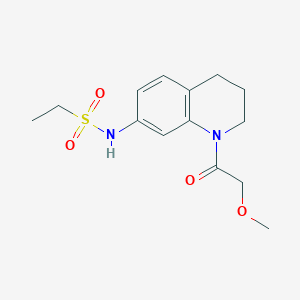

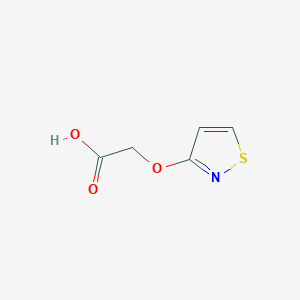

N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)ethanesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

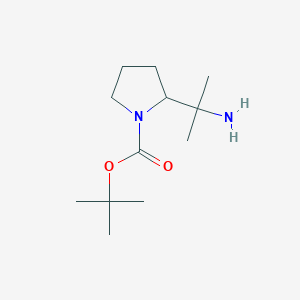

“N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)ethanesulfonamide” is a complex organic compound. It appears to contain a tetrahydroquinoline group, which is a type of heterocyclic compound . The “methoxyacetyl” part suggests the presence of a methoxy group (OCH3) and an acetyl group (CH3CO), which are common in various organic compounds .

科学的研究の応用

Crystal Structure and Molecular Interaction

Research on compounds like gliquidone, which shares structural similarities with the queried compound, demonstrates the importance of studying molecular interactions and crystal structures. For instance, Gelbrich, Haddow, and Griesser (2011) investigated the crystal structure of gliquidone, highlighting intramolecular N—H⋯O=S interactions and intermolecular N—H⋯O=C hydrogen bonds. These interactions are crucial for understanding the stability and reactivity of similar sulfonamide compounds in various environments (Gelbrich, Haddow, & Griesser, 2011).

Synthesis and Spectroscopy

The synthesis and spectroscopic study of compounds related to the queried molecule can reveal valuable insights into their chemical properties and potential applications. For example, Kimber et al. (2003) described the synthesis of Zinquin-related fluorophores, which exhibit bathochromic shifts in their UV/visible spectra upon addition of Zn(II). These findings underscore the potential of such compounds in developing specific fluorophores for metal ion detection (Kimber et al., 2003).

Pharmacological Applications

Isoquinolinesulfonamides, structurally related to the compound , have been identified as potent inhibitors of various protein kinases, with implications for therapeutic applications. Hidaka et al. (1984) discovered that derivatives like N-[2-(methylamino)ethyl]-5-isoquinoline-sulfonamide significantly inhibit cAMP-dependent, cGMP-dependent, and Ca2+-phospholipid-dependent protein kinases. These inhibitors offer a basis for developing new therapeutic agents for diseases modulated by these kinases (Hidaka, Inagaki, Kawamoto, & Sasaki, 1984).

Catalysis and Organic Synthesis

Research on compounds with sulfonamide groups has also contributed significantly to the field of catalysis and organic synthesis. Rakshit et al. (2011) reported an efficient Rh(III)-catalyzed oxidative olefination by directed C-H bond activation of N-methoxybenzamides, showcasing the utility of sulfonamide-containing compounds in facilitating selective and high-yielding organic transformations (Rakshit, Grohmann, Besset, & Glorius, 2011).

Antibacterial and Antifungal Applications

The antimicrobial potential of quinoline and sulfonamide derivatives is a significant area of research. For instance, a study on the synthesis and antimicrobial evaluation of 4-quinolinylazo-N-pyrimidinyl benzenesulfonamide derivatives revealed their potent activity against Gram-positive bacteria. These findings highlight the potential of such compounds in developing new antimicrobial agents (Biointerface Research in Applied Chemistry, 2019).

作用機序

特性

IUPAC Name |

N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]ethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O4S/c1-3-21(18,19)15-12-7-6-11-5-4-8-16(13(11)9-12)14(17)10-20-2/h6-7,9,15H,3-5,8,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKZUJUFVKFFHKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NC1=CC2=C(CCCN2C(=O)COC)C=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 4-[(2,4-dichlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate](/img/structure/B2754471.png)

![N-(4-chlorobenzyl)-N-(3-fluorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2754472.png)

![7-(3-Bromophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2754473.png)

![Imidazo[2,1-b]thiazol-5-ylmethanamine hydrochloride](/img/structure/B2754475.png)

![4-methoxy-N-[2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2754481.png)

![1-{5-[(3-methylpiperidin-1-yl)sulfonyl]pyridin-2-yl}-1H-imidazole-4-carbohydrazide](/img/structure/B2754485.png)